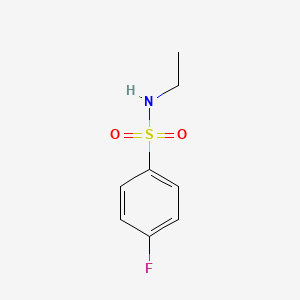

N-Ethyl-4-fluorobenzenesulfonamide

Descripción

Contextualization in Sulfonamide Chemistry and Fluorinated Organic Compounds

N-Ethyl-4-fluorobenzenesulfonamide is a molecule that integrates two important classes of chemical structures: sulfonamides and organofluorine compounds. The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in medicinal chemistry and materials science. wikipedia.orgnih.gov Sulfonamides are known for their rigid structure, which makes them crystalline and useful for creating derivatives of amines for identification. wikipedia.org Many significant pharmaceuticals contain the sulfonamide group. wikipedia.orgnih.gov The synthesis of sulfonamides classically involves the reaction of a sulfonyl chloride with an amine. wikipedia.org

Concurrently, the field of organofluorine chemistry, which studies compounds containing a carbon-fluorine bond, has expanded dramatically. wikipedia.orgchinesechemsoc.org The inclusion of fluorine into an organic molecule profoundly alters its physical and chemical properties, such as stability, lipophilicity, and bioavailability. chinesechemsoc.orgnumberanalytics.com These unique characteristics have led to the widespread application of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnumberanalytics.com It is estimated that about 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org this compound, therefore, exists at the intersection of these two influential domains, combining the structural features of a sulfonamide with the unique properties imparted by a fluorine atom.

Significance of this compound and its Core Scaffold in Academic Inquiry

The significance of this compound and its core scaffold, 4-fluorobenzenesulfonamide (B1215347), lies primarily in their roles as versatile building blocks in chemical synthesis. ossila.com The 4-fluorobenzenesulfonamide structure provides a para-substituted aromatic ring that can be readily functionalized, making it a valuable intermediate for creating more complex molecules. ossila.com

The presence of the fluorine atom is particularly noteworthy. Its high electronegativity and the strength of the carbon-fluorine bond lend increased metabolic and chemical stability to molecules that contain this moiety. chinesechemsoc.orgtaylorandfrancis.com In research, this scaffold is used in drug discovery and medicinal chemistry. ossila.com For example, derivatives of 4-fluorobenzenesulfonamide have been synthesized to create potential PI3K/mTOR dual inhibitors for cancer research and have been used to functionalize rhodamine dyes for high-resolution bioimaging. ossila.com The N-ethyl group, while seemingly simple, can also influence properties like solubility and reactivity, making this compound a useful compound for systematic studies in structure-activity relationships. amebaownd.comamebaownd.com

Overview of Key Research Domains

The structural components of this compound make it and its parent scaffold relevant to several key research domains:

Medicinal Chemistry and Drug Discovery: The 4-fluorobenzenesulfonamide core is a recognized pharmacophore. It serves as an intermediate in the synthesis of various biologically active compounds, including potential antimicrobial and anti-tumor agents. ossila.comnih.gov Its derivatives are actively investigated for a range of therapeutic applications. amebaownd.com

Bioimaging: The scaffold has been used to modify fluorescent dyes, such as rhodamines, to fine-tune their properties for advanced bioimaging applications. ossila.com

Organic Synthesis and Catalysis: The development of new synthetic methods is a constant pursuit in chemistry. Fluorinated sulfonamides are used both as building blocks and as reagents in novel chemical reactions. wikipedia.orgossila.com For instance, related N-fluorosulfonamides like N-Fluorobisbenzenesulfonimide (NFSI) are used as electrophilic fluorinating agents and versatile oxidants in catalysis. chemicalbook.com

Materials Science: The incorporation of fluorinated sulfonamide structures can enhance the thermal stability and mechanical properties of polymers and other advanced materials. numberanalytics.comamebaownd.com

Below are tables detailing some of the known physicochemical properties and structural information for this compound and a closely related compound.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 383-48-2 | C₈H₁₀FNO₂S | 203.23 |

Structural and Purity Data

| Compound Name | Appearance | Melting Point (°C) | Purity |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

Structure

3D Structure

Propiedades

IUPAC Name |

N-ethyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDXCBMXYOHWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340573 | |

| Record name | N-Ethyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-48-2 | |

| Record name | N-Ethyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Ethyl 4 Fluorobenzenesulfonamide and Its Derivatives

Established Synthetic Pathways for N-Ethyl-4-fluorobenzenesulfonamide

The traditional synthesis of this compound is primarily achieved through nucleophilic substitution, a fundamental reaction in organic chemistry. This approach relies on the reaction between a sulfonyl chloride and an amine.

Nucleophilic Substitution Reactions in Sulfonamide Formation

The core of this compound synthesis is the reaction between 4-fluorobenzenesulfonyl chloride and ethylamine. embibe.comdoubtnut.comtardigrade.in In this nucleophilic substitution reaction, the nitrogen atom of ethylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond, yielding this compound and hydrochloric acid. doubtnut.com

The presence of a base is often required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The acidic nature of the hydrogen on the sulfonamide nitrogen allows it to be deprotonated by a base, forming a salt that is often soluble in the reaction medium. embibe.comdoubtnut.com

Role of Key Precursors and Sulfonyl Chlorides

The primary precursors for the synthesis of this compound are 4-fluorobenzenesulfonyl chloride and ethylamine. evitachem.comnih.gov 4-Fluorobenzenesulfonyl chloride serves as the source of the 4-fluorobenzenesulfonyl group and is a critical building block. nih.govcalpaclab.com Ethylamine provides the ethylamino moiety that completes the sulfonamide structure. embibe.comdoubtnut.com

Sulfonyl chlorides, in general, are vital intermediates in organic synthesis, particularly for creating sulfonamide motifs. rsc.org However, their synthesis can involve highly exothermic reactions and challenging reagents. rsc.org

Advanced Synthetic Strategies for this compound Analogues

To overcome the limitations of traditional batch synthesis and to access a wider range of structurally diverse analogues, researchers have developed advanced synthetic strategies. These include continuous flow techniques, microwave-assisted protocols, and site-selective functionalization methods.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of sulfonamides. acs.orgresearchgate.net This technique allows for precise control over reaction parameters such as temperature and reaction time, leading to improved yields and purity. rsc.orgresearchgate.net The small reactor volumes and short residence times can result in very high space-time yields. rsc.org Flow synthesis has been successfully applied to generate libraries of primary, secondary, and tertiary sulfonamides, demonstrating its utility in drug discovery. acs.org The methodology often minimizes waste and employs greener reaction media. acs.org Automated flow-through systems have also been developed for the production of secondary sulfonamides, enabling the rapid synthesis of compound libraries with high purity. acs.orgresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of sulfonamides and their derivatives. nih.govnih.gov This method can dramatically reduce reaction times compared to conventional heating methods, often from hours to minutes. nih.gov For instance, the synthesis of various heterocyclic compounds containing the sulfonamide moiety has been achieved with high yields under microwave irradiation. nih.gov This technique is also beneficial for creating libraries of compounds, such as 1,4-benzodiazepine-2,5-diones, where microwave-assisted Suzuki coupling reactions were used to introduce diversity. nih.gov The efficiency and green credentials of microwave-assisted synthesis make it an attractive alternative to traditional methods. nih.govrsc.org

Site-Selective Functionalization Approaches (e.g., C-H functionalization)

Site-selective C-H functionalization has become a transformative strategy for the late-stage modification of complex molecules, including aryl sulfonamides. nih.govacs.orgresearchgate.net This approach allows for the direct introduction of functional groups at specific positions on the aromatic ring, bypassing the need for pre-functionalized starting materials. nih.govacs.org For example, a palladium-catalyzed C-H sulfination sequence has been developed to access aryl sulfonamides. nih.govacs.orgresearchgate.net This method utilizes a directing group to achieve high site-selectivity. nih.govrsc.org

Furthermore, the sulfonamide group itself can act as a directing group for various C-H functionalization reactions, including olefination, arylation, alkylation, and halogenation. acs.org This capability is particularly valuable in drug discovery for the rapid synthesis of analogues of existing drug candidates. acs.org The ability to switch the site-selectivity of C-H activation by altering reaction conditions, such as the solvent and additives, adds another layer of sophistication to this powerful synthetic tool. nih.govrsc.org

Stereoselective Synthesis Methodologies (e.g., enantioselective fluorination)

The introduction of chirality into molecules containing the this compound scaffold is crucial for developing compounds with specific biological activities. Stereoselective synthesis, particularly enantioselective fluorination, has become a powerful tool in this endeavor.

Recent advancements have focused on the development of modular and stereocontrolled methods for the synthesis of optically active sulfur(VI)-centered compounds. One such method involves an asymmetric three-dimensional sulfur(VI) fluoride (B91410) exchange (3D-SuFEx) reaction. nih.gov This process utilizes thionyl tetrafluoride gas (SOF₄) and a key step of chiral ligand-induced enantioselective defluorinative substitution of iminosulfur oxydifluorides with organolithium reagents. nih.gov The resulting optically active sulfonimidoyl fluorides can undergo further stereospecific fluoride-exchange with various nucleophiles, providing a versatile platform for the synthesis of a diverse range of optically active S(VI) functional molecules. nih.gov

Post-Synthetic Derivatization and Modification Reactions of the this compound Scaffold

Once the core this compound structure is assembled, further modifications can be made to fine-tune its properties. These post-synthetic derivatizations are essential for creating a library of analogues for structure-activity relationship (SAR) studies.

The sulfonamide nitrogen in this compound and its derivatives can participate in nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to new sulfonamide derivatives. For instance, the sulfonamide group can react with amines to form new amide bonds. The parent compound, 4-Fluorobenzenesulfonamide (B1215347), can be functionalized through nucleophilic substitution at the amine of the sulfonyl group. ossila.com For example, it reacts with benzaldehyde (B42025) to form (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide. ossila.com

The fluorobenzene (B45895) ring of this compound is susceptible to electrophilic aromatic substitution, although the fluorine atom's electronic effects influence the reaction's regioselectivity and rate. The fluoro group exhibits both a strong inductive electron-withdrawing effect and a weak resonance electron-donating effect. researchgate.net Generally, fluorobenzene reacts at a rate similar to benzene (B151609) in electrophilic aromatic substitution reactions. researchgate.net

A notable transformation involving a related sulfonamide is the efficient amidation of electron-rich arenes using N-fluorobenzenesulfonimide (NFSI) as a nitrogen source. nih.govrsc.org This reaction proceeds at elevated temperatures without the need for catalysts or additives and is compatible with a range of functional groups. nih.govrsc.org Computational studies suggest this amidation occurs via a three-step electrophilic aromatic substitution pathway, which includes substitution, addition, and elimination, with the formation of a σ-complex being the rate-determining step. nih.govrsc.org

The this compound scaffold can undergo oxidation and reduction reactions, leading to the formation of different derivatives. For example, oxidation can produce sulfonic acids, while reduction can yield other modified compounds. The specific products formed depend on the reagents and reaction conditions employed.

Mechanistic Investigations of Reactions Involving this compound Analogues

Understanding the mechanisms of reactions involving this compound analogues is critical for optimizing existing synthetic methods and designing new transformations.

Copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant have proven to be effective for C(sp³)–H functionalization. rsc.org Computational and experimental studies have provided significant insights into the mechanistic details of these reactions. rsc.org

Key findings from these investigations include:

An adduct formed between copper and the N-sulfonimidyl radical (˙NSI) is implicated as the species that facilitates hydrogen-atom transfer (HAT) from the C–H substrate in enantioselective benzylic C–H cyanation. rsc.org

The high selectivity for benzylic C–H bonds in these reactions has been explored by comparing the HAT reactivity of different reagents. rsc.org

The energetics of various radical functionalization pathways have been compared, including radical–polar crossover (RPC) to form a carbocation intermediate, reductive elimination from a formal Cu(III) organometallic complex, and radical addition to a Cu-bound ligand. The preferred pathway is dependent on the ligands attached to the copper catalyst. rsc.org

These mechanistic studies provide a foundational understanding for advancing radical-relay C–H functionalization reactions. rsc.org

Hydrogen-Atom Transfer (HAT) Processes

The reactivity of this compound and its derivatives can be significantly influenced by Hydrogen-Atom Transfer (HAT) processes. In these reactions, a hydrogen atom is abstracted from a substrate by a reactive intermediate, often a nitrogen-centered radical derived from the sulfonamide moiety. This process is a key step in various C-H functionalization reactions.

Recent studies have highlighted the potential of sulfonamides to act as HAT catalysts, particularly under photoredox conditions. rsc.orgchemrxiv.org The general mechanism involves the single-electron oxidation of a sulfonamide to generate a sulfonamidyl radical. This electrophilic radical is capable of abstracting a hydrogen atom from a suitable C-H bond, generating an alkyl radical which can then undergo further reactions. rsc.orgnih.gov

A notable strategy involves the use of fluoroamides to drive intermolecular HAT. For instance, N-fluoro-3,5-bis(trifluoromethyl)benzenesulfonamide (NFBS) has been employed in copper-catalyzed intermolecular 1,2-alkylarylation of alkenes. In this system, NFBS acts as an intermolecular HAT reagent, leading to the formation of a nitrogen-centered radical that subsequently decomposes to generate an alkyl radical. rsc.org This showcases the utility of N-fluoro derivatives of benzenesulfonamides in initiating radical cascade reactions through HAT.

Furthermore, photoinduced 1,5-hydrogen-atom transfer has been demonstrated for the regioselective difluorination of secondary inert C(sp3)–H bonds within sulfonamide structures themselves. rsc.org This process points to the ability of the sulfonamide group to direct intramolecular functionalization through a HAT mechanism, initiated by the formation of a nitrogen-centered radical cation. rsc.org

The efficacy of sulfonamides as HAT catalysts can be tuned by modifying their steric and electronic properties. rsc.org This allows for the selective abstraction of specific C-H bonds, enabling a wide range of synthetic transformations. nih.gov

Catalytic Mechanisms (e.g., Copper-Catalysis)

Copper catalysis plays a pivotal role in the chemical transformations of this compound analogues, particularly N-fluorobenzenesulfonimide (NFSI). These reactions often proceed through radical-relay mechanisms, where the copper catalyst facilitates the generation of reactive radical intermediates.

In copper/NFSI-catalyzed reactions, a key mechanistic feature is the functionalization of C(sp3)–H bonds. bohrium.com Computational and experimental studies have shown that an adduct formed between copper and the N-sulfonimidyl radical (˙NSI) can act as the species responsible for Hydrogen-Atom Transfer (HAT) from a C-H substrate. rsc.org This process generates an alkyl radical that can then undergo various coupling reactions.

The reaction pathway can be switched between C-N and C-F bond formation by modifying the reaction conditions. For example, in the copper-catalyzed functionalization of benzylic C-H bonds with NFSI, changes in the copper-to-ligand ratio, temperature, and the addition of a base can direct the selectivity towards either sulfonimidation (C-N coupling) or fluorination (C-F coupling). nih.gov The inclusion of a redox buffer like methylboronic acid can further promote C-F bond formation by rescuing inactive Cu(II) species and facilitating the catalytic cycle. nih.gov

The general catalytic cycle in these copper-catalyzed reactions can involve Cu(I), Cu(II), and even Cu(III) intermediates. organic-chemistry.org For instance, in the direct amidation of heterocycles with NFSI, it is proposed that Cu(I) is oxidized by NFSI to a Cu(III) species. This high-valent copper complex then interacts with the substrate, leading to C-H activation and subsequent C-N bond formation, regenerating the Cu(I) catalyst. organic-chemistry.org

The versatility of the copper/NFSI system is further demonstrated in the three-component radical aminoazolation of vinylarenes and the ring-opening of arylcyclopropanes, leading to the formation of N-allylsulfonamides. bohrium.com These transformations highlight the ability of the copper catalyst to control the reactivity of radical intermediates generated from the interaction with NFSI.

Below is a table summarizing the outcomes of copper-catalyzed reactions involving NFSI with various substrates, illustrating the diverse applications of this catalytic system.

| Catalyst System | Substrate | Reagent | Product Type | Yield (%) | Reference |

| CuI | Thiophene | NFSI | α-amidated thiophene | up to 88% | organic-chemistry.org |

| CuI | Furan | NFSI | α-amidated furan | up to 91% | organic-chemistry.org |

| CuI | Pyrrole | NFSI | α-amidated pyrrole | 76-83% | organic-chemistry.org |

| BPhenCuIOAc | Benzylic C-H | NFSI | Benzylic sulfonimide | - | nih.gov |

| BPhenCuIOAc / MeB(OH)2 | Benzylic C-H | NFSI | Benzylic fluoride | - | nih.gov |

Structure Activity Relationship Sar and Structural Optimization of N Ethyl 4 Fluorobenzenesulfonamide Derivatives

Correlating Structural Modulations with Biological Activities

The biological activity of N-Ethyl-4-fluorobenzenesulfonamide derivatives is intricately linked to their molecular architecture. Modifications to various parts of the molecule can lead to significant changes in their interactions with biological targets. For instance, in a series of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acid derivatives, which share a sulfonamide core, the nature of the aromatic ring and its substituents plays a crucial role in their inhibitory activity against the Keap1-Nrf2 protein-protein interaction. nih.gov

One study demonstrated that replacing methoxy (B1213986) groups with methyl substituents on a 4-fluorobenzyl derivative resulted in a twofold improvement in potency. nih.gov Furthermore, the introduction of a styryl group onto a 2-acetyl-4-(methylbenzene)sulfonamide scaffold was found to confer significant anticholinesterase and antioxidant activities. mdpi.com These findings underscore the principle that even subtle changes to the chemical structure can have a profound impact on the compound's biological profile.

The synthesis of various derivatives often involves multi-step processes. For example, the creation of 1,4-diamino substituted benzene (B151609) ring derivatives involves the alkylation of intermediate compounds with ethyl bromoacetate, followed by hydrolysis. nih.gov Another synthetic route might involve the reaction of a diamine intermediate with 4-toluenesulfonyl chloride, followed by alkylation and hydrolysis to yield the final products. nih.gov

Impact of Substituent Groups on Potency and Selectivity

The potency and selectivity of this compound-based compounds are highly sensitive to the nature and position of substituent groups. Research on related sulfonamide derivatives has shown that specific substitutions can dramatically enhance inhibitory activity against certain enzymes while maintaining or improving selectivity.

For example, in a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase (12-LOX) inhibitors, specific compounds displayed nanomolar potency and excellent selectivity over other related enzymes. nih.gov This high degree of selectivity is crucial for minimizing off-target effects.

The impact of substituents is further illustrated in studies of matrix metalloproteinase inhibitors (MMPIs). A series of N-substituted N-arylsulfonamido d-valines showed potent inhibition of MMP-2 and MMP-9 in the nanomolar range. nih.gov The introduction of a terminal fluoropropyltriazole group at a specific position resulted in a compound that was only four times less potent than the lead compound, highlighting its potential for applications like positron-emission tomography (PET). nih.gov

Conversely, some substitutions can have a detrimental effect on potency. In the case of Keap1-Nrf2 inhibitors, a 2,4,6-trimethylphenyl group led to an unfavorable impact on potency compared to a 4-methyl group. nih.gov

Below is an interactive data table summarizing the impact of different substituent groups on the potency of certain benzenesulfonamide (B165840) derivatives.

| Base Scaffold | Substituent Group | Target | Potency (IC50) |

| 4-fluorobenzyl derivative | 4-methyl | Keap1-Nrf2 | 0.45 µM |

| 4-fluorobenzyl derivative | Methoxy | Keap1-Nrf2 | 0.91 µM |

| 4-fluorobenzyl derivative | 2,4,6-trimethylphenyl | Keap1-Nrf2 | 3.73 µM |

| 2-acetyl-4-(methylbenzene)sulfonamide | 4-methoxystyryl | AChE | 4.3 µM |

| 2-acetyl-4-(methylbenzene)sulfonamide | 4-methoxystyryl | BChE | 5.6 µM |

| 2-acetyl-4-(methylbenzene)sulfonamide | 5-(4-trifluorostyryl) | AChE | 6.2 µM |

| 2-acetyl-4-(methylbenzene)sulfonamide | 5-(4-trifluorostyryl) | BChE | 10.5 µM |

Elucidation of Key Pharmacophoric Features for this compound-based Compounds

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound-based compounds, the key pharmacophoric features typically include a hydrogen bond donor (the sulfonamide N-H), a hydrogen bond acceptor (the sulfonyl oxygens), and an aromatic ring system.

The sulfonamide group itself is a critical component, often involved in hydrogen bonding interactions with the target protein. mdpi.com The conformation of the C–SO2–NH–C segment is frequently observed to be non-planar with the conjugated framework in benzenesulfonamide derivatives, which allows the sulfonamide group to participate in various hydrogen bonding patterns, such as dimer and catemer motifs. mdpi.com

In the context of MMPIs, a carboxylic acid group can act as a zinc-binding moiety, which is a crucial interaction for inhibitory activity. nih.gov The spatial arrangement of these features is paramount for effective binding to the active site of the target enzyme.

Influence of Fluorination on Pharmacokinetic and Pharmacodynamic Properties

The introduction of fluorine into a drug molecule can significantly alter its properties. Fluorine's high electronegativity and small atomic size can enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles. mdpi.com

Pharmacokinetic Properties:

Metabolic Stability: Fluorine substitution can block sites of metabolism, leading to increased metabolic stability. This is because the carbon-fluorine bond is very strong and not easily broken by metabolic enzymes. mdpi.com

Membrane Permeation: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can, in turn, affect its ability to cross biological membranes. mdpi.com

Pharmacodynamic Properties:

Binding Affinity: The presence of fluorine can increase the binding affinity of a drug to its target protein. mdpi.com This can be due to favorable electrostatic interactions or by influencing the conformation of the molecule to better fit the binding site.

Potency and Selectivity: As a result of increased binding affinity and other factors, fluorination can lead to enhanced biological activity and selectivity. mdpi.com

The use of the fluorine-18 (B77423) isotope (¹⁸F) is also a valuable tool in drug discovery and development, particularly in positron emission tomography (PET) imaging. nih.govmdpi.com This allows for the non-invasive visualization and quantification of the drug's distribution and target engagement in vivo.

Computational Chemistry and in Silico Approaches in N Ethyl 4 Fluorobenzenesulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as N-Ethyl-4-fluorobenzenesulfonamide, might interact with a biological target, typically a protein.

Research on benzenesulfonamide (B165840) derivatives has frequently targeted enzymes like carbonic anhydrases (CAs), which are involved in various physiological processes. nih.gov Docking studies have revealed that the sulfonamide group is crucial for binding within the active site of CAs. nih.gov For this compound, it is hypothesized that the sulfonamide moiety would coordinate with the zinc ion present in the active site of many CA isoforms, a common binding mode for this class of inhibitors. nih.gov The fluorine atom on the benzene (B151609) ring can modulate the electronic properties of the molecule and may form specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the target's binding pocket, potentially enhancing binding affinity and selectivity. emerginginvestigators.org

A representative table of potential protein targets for this compound and the key interacting residues predicted from docking studies on analogous compounds is provided below.

| Target Protein | Potential Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | Zinc coordination, Hydrogen bonding |

| Dihydrofolate Reductase | Ile7, Phe34, Met55, Asp122 | Hydrogen bonding, Hydrophobic interactions |

| Squalene Epoxidase | Phe189, Tyr195, Leu207, Pro209 | Hydrophobic interactions, Pi-stacking |

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules like this compound. researchgate.net These methods can provide detailed information that complements experimental findings.

DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. tandfonline.com Such calculations have been performed for similar sulfonamide structures, providing insights into their three-dimensional conformations. tandfonline.com The presence of the fluorine atom is known to influence the electronic distribution and geometry of the benzene ring. emerginginvestigators.org

Furthermore, quantum chemical methods can predict various spectroscopic properties. For instance, the vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. tandfonline.com The predicted electronic transitions from Time-Dependent DFT (TD-DFT) can help in interpreting UV-Vis spectra and understanding the electronic nature of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing chemical reactivity. tandfonline.com

Below is a table summarizing the types of data that can be obtained from quantum chemical calculations for this compound.

| Calculated Property | Computational Method | Significance |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides accurate 3D structure, bond lengths, and angles. |

| Vibrational Frequencies | DFT | Aids in the interpretation of IR and Raman spectra. |

| HOMO-LUMO Energies | DFT | Indicates chemical reactivity and electronic stability. |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| NMR Chemical Shifts | GIAO-DFT | Predicts 1H, 13C, 15N, and 19F NMR spectra to aid in structural elucidation. |

Reaction Energetics and Transition State Analysis

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most energetically favorable route. researchgate.netnih.gov

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. organic-chemistry.org For this compound, this would be the reaction between 4-fluorobenzenesulfonyl chloride and ethylamine. Computational studies can model this reaction to elucidate the transition state structure and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. researchgate.netnih.gov These calculations can reveal details about the bond-forming and bond-breaking processes at the molecular level.

Mechanistic studies on similar reactions, such as the iron-catalyzed formation of N-arylsulfonamides from nitroarenes, have proposed intermediates like N-aryl-N-arenesulfonylhydroxylamine based on computational evidence. organic-chemistry.orgnih.gov Such insights are crucial for optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve yields and reduce byproducts. organic-chemistry.org

A hypothetical reaction coordinate diagram for the formation of this compound can be constructed using computational data, as illustrated in the table below.

| Reaction Step | Description | Calculated Parameter |

| Reactants | 4-fluorobenzenesulfonyl chloride + ethylamine | Ground state energies |

| Transition State 1 | Formation of the S-N bond | Activation energy (ΔG‡) |

| Intermediate | Tetrahedral intermediate | Intermediate energy |

| Transition State 2 | Loss of HCl | Activation energy (ΔG‡) |

| Products | This compound + HCl | Product energies |

Predictive Modeling of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, untested compounds. mdpi.commdpi.com

For a series of benzenesulfonamide derivatives, QSAR studies can be conducted to predict their potential as, for example, antimicrobial or anticancer agents. nih.govnih.gov Molecular descriptors such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) would be calculated for each compound, including this compound. These descriptors are then correlated with experimental activity data using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net

A QSAR study on N-arylbenzenesulfonamides against the fungus Botrytis cinerea revealed that the presence of a sulfonamide group bonded to two aromatic rings was crucial for fungicidal activity. nih.gov The study also highlighted the contribution of electron-withdrawing substituents on the aromatic rings. nih.gov Such models could be used to predict the antifungal potential of this compound and guide the synthesis of more active analogs.

The general workflow for a QSAR study is outlined in the table below.

| Step | Description |

| 1. Data Set Collection | A series of compounds with known biological activity. |

| 2. Molecular Descriptor Calculation | Calculation of various physicochemical and structural properties. |

| 3. Model Development | Using statistical methods to correlate descriptors with activity. |

| 4. Model Validation | Assessing the predictive power of the model using internal and external validation techniques. |

| 5. Prediction | Predicting the activity of new compounds. |

Cheminformatics and Database Mining for Compound Characterization and Drug Discovery

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. universiteitleiden.nl Database mining, a key aspect of cheminformatics, allows for the systematic search and analysis of chemical databases to identify compounds with desired properties or to uncover novel structure-activity relationships. ucsb.edu

For this compound, cheminformatics tools can be used to compare its structural and physicochemical properties with those of known drugs and bioactive molecules. nih.gov By searching large databases like PubChem or DrugBank, one can identify compounds with similar structural motifs and explore their documented biological activities, providing clues to the potential therapeutic applications of this compound. openaccesspub.org

Furthermore, the concept of "libraries from libraries" can be applied, where a core scaffold, such as a sulfonamide, is synthetically elaborated to create a diverse library of compounds. nih.gov Cheminformatic analysis of these virtual or synthesized libraries can help in selecting a subset of compounds with optimal drug-like properties for further screening. nih.govumn.edu The KEGG PATHWAY database can also be mined to identify biological pathways where sulfonamide derivatives are known to be active, suggesting potential targets for this compound. genome.jp

The application of cheminformatics in the context of this compound research is summarized in the table below.

| Cheminformatics Application | Description |

| Similarity Searching | Identifying compounds with similar structures to find potential biological targets. |

| Substructure Searching | Finding all compounds in a database containing the 4-fluorobenzenesulfonamide (B1215347) core. |

| Property Prediction | Using computational models to predict properties like solubility, toxicity, and metabolic stability. |

| Diversity Analysis | Ensuring that a library of synthesized derivatives covers a broad chemical space. |

| Virtual Screening | Docking large libraries of compounds against a protein target to identify potential hits. |

Advanced Analytical and Spectroscopic Characterization of N Ethyl 4 Fluorobenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the connectivity and chemical environment of atoms within a molecule.

¹H and ¹³C NMR are routinely used to confirm the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of N-Ethyl-4-fluorobenzenesulfonamide is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group should present as a triplet for the methyl (–CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (–CH₂–) protons coupled to the methyl protons. The aromatic region would display complex multiplets due to the coupling between the aromatic protons and the fluorine atom. Based on analogs like N-ethyl-p-toluenesulfonamide, the chemical shifts can be reliably predicted. nist.gov

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would confirm the presence of all eight carbon atoms in unique chemical environments: two for the ethyl group and six for the 4-fluorophenyl ring. The carbon atom directly bonded to fluorine (C-F) will exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. docbrown.infochemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity |

| Ethyl -CH₃ | ~1.2 | ~15 | Triplet (t) |

| Ethyl -CH₂- | ~3.1 | ~43 | Quartet (q) |

| Aromatic C2-H, C6-H | ~7.9 | ~129 | Multiplet (m) |

| Aromatic C3-H, C5-H | ~7.3 | ~117 | Multiplet (m) |

| Aromatic C1 (C-S) | - | ~136 | - |

| Aromatic C4 (C-F) | - | ~165 (d, ¹JCF ≈ 255 Hz) | - |

Predicted values are based on data from analogous compounds and general NMR principles. nist.govdocbrown.infochemicalbook.com

Fluorine-¹⁹ (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. rsc.org For this compound, the spectrum is expected to show a single resonance for the fluorine atom on the benzene (B151609) ring. nih.gov The chemical shift and coupling to adjacent protons provide definitive confirmation of the fluoro-substitution pattern. wiley-vch.de

Nitrogen-¹⁵ (¹⁵N) NMR: ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom within the sulfonamide group. ncsu.edu Although its low natural abundance and sensitivity present challenges, techniques like heteronuclear multiple bond correlation (HMBC) can be used to determine the ¹⁵N chemical shift. researchgate.nethuji.ac.il For a sulfonamide, the nitrogen signal is expected in a specific region, confirming the S-N bond. science-and-fun.de The detection of this nucleus can be crucial for studying interactions like hydrogen bonding or metal complexation in derivative structures. nih.gov

Mass Spectrometry (MS) for Molecular Characterization (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the molecular formula (C₈H₁₀FNO₂S for this compound).

The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, characteristic fragmentation pathways would include:

Loss of an ethyl radical ([M-29]⁺).

Cleavage of the S-N bond, leading to the formation of the [F-C₆H₄-SO₂]⁺ cation.

Formation of the fluorophenyl cation [F-C₆H₄]⁺.

This fragmentation pattern can be predicted by analogy to related sulfonamides. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₁₀FNO₂S |

| Exact Mass (for HRMS) | 203.0467 |

| Key Fragment Ions (m/z) | 174 ([M-C₂H₅]⁺), 159 ([F-C₆H₄-SO₂]⁺), 95 ([F-C₆H₄]⁺) |

Fragmentation data is predicted based on typical sulfonamide cleavage patterns. nist.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, key expected vibrations include:

S=O Stretching: Strong, characteristic absorptions for the asymmetric and symmetric stretching of the sulfonyl group.

Aromatic Vibrations: C=C stretching bands in the aromatic region.

C-H Stretching: Signals for both aromatic and aliphatic C-H bonds.

C-F and S-N Bonds: Vibrations corresponding to the carbon-fluorine and sulfur-nitrogen bonds. worldnewsnaturalsciences.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (S=O) Asymmetric Stretch | FT-IR | ~1330 - 1350 |

| Sulfonyl (S=O) Symmetric Stretch | FT-IR | ~1160 - 1180 |

| Aromatic C=C Stretch | FT-IR/Raman | ~1450 - 1600 |

| Aliphatic C-H Stretch | FT-IR/Raman | ~2850 - 2980 |

| Aromatic C-H Stretch | FT-IR/Raman | ~3000 - 3100 |

| C-F Stretch | FT-IR | ~1200 - 1250 |

| S-N Stretch | FT-IR | ~900 - 950 |

Frequencies are based on typical values for these functional groups in similar molecules. worldnewsnaturalsciences.comnih.govnih.gov

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The 4-fluorophenylsulfonamide moiety constitutes a chromophore that absorbs UV light. The spectrum is expected to show absorption bands corresponding to π→π* transitions of the substituted benzene ring. nih.gov The position of the absorption maximum (λ_max) can be influenced by solvent polarity and substitution on the sulfonamide nitrogen.

X-ray Crystallography for Solid-State Structure and Binding Mode Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, its solid-state packing can be hypothesized based on known structures of other sulfonamides. researchgate.net

Emerging Applications and Future Research Trajectories for N Ethyl 4 Fluorobenzenesulfonamide in Chemical Sciences

Applications in Advanced Materials Science

The unique molecular architecture of N-Ethyl-4-fluorobenzenesulfonamide, featuring a flexible ethyl group, a polar sulfonamide linkage, and an electron-withdrawing fluorine atom, positions it as a promising candidate for the development of advanced materials. While direct research on this specific compound in materials science is emerging, its structural components suggest significant potential in the creation of novel polymers and in the field of organic electronics.

Development of Novel Polymers and Coatings

While specific polymers derived directly from this compound are not yet widely reported in the literature, the compound serves as a versatile building block for creating polymers with tailored properties. The sulfonamide group can be incorporated into polymer backbones or used as a pendant group to enhance thermal stability, flame retardancy, and adhesion to various substrates. The presence of the fluorine atom can impart desirable characteristics such as hydrophobicity, chemical resistance, and low surface energy, making such polymers suitable for high-performance coatings.

The synthesis of conductive polymers is an area of significant research interest. researchgate.netresearchgate.netinnovativepolymersgroup.comtaylorfrancis.com These materials, which possess the electrical properties of metals or semiconductors while retaining the mechanical flexibility of plastics, have applications in flexible displays, sensors, and energy storage devices. researchgate.netresearchgate.netinnovativepolymersgroup.com The incorporation of monomers like this compound into polymer chains could influence the electronic properties of the resulting materials. innovativepolymersgroup.com

Exploration in Organic Semiconductors

The field of organic electronics is rapidly advancing, with a focus on developing new materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ulb.ac.bemdpi.com Organic semiconductors are the core components of these devices, and their performance is dictated by their molecular structure and solid-state packing. ulb.ac.be The introduction of fluorine atoms into organic molecules is a well-established strategy to modify their electronic properties, often leading to n-type (electron-transporting) semiconductor behavior. northwestern.edu

The process of doping is crucial for enhancing the conductivity of organic semiconductors. nih.govrsc.orgnih.govresearchgate.net this compound, with its electron-withdrawing fluorine and sulfonamide groups, could potentially be explored as an n-type dopant or as a component in the synthesis of new n-type organic semiconductors. northwestern.edursc.org The ethyl group could also influence the solubility and processing characteristics of these materials, which are critical for device fabrication. mdpi.com Research into the synthesis and characterization of fluoroarene-thiophene-based semiconductors has shown the dramatic influence of fluorine substitution on the material's properties. northwestern.edu

Contributions to Bioimaging Technologies

The development of fluorescent probes is essential for visualizing biological processes at the molecular level. These tools have revolutionized our understanding of cellular function and are invaluable in disease diagnosis and drug discovery. nih.govchemrxiv.orgnih.govchemrxiv.org

Functionalization of Fluorophores for High-Resolution Microscopy

High-resolution microscopy techniques rely on the precise control of the photophysical properties of fluorophores. The parent compound, 4-fluorobenzenesulfonamide (B1215347), has been successfully used to functionalize rhodamine dyes. ossila.com This functionalization allows for the systematic tuning of the equilibrium between the fluorescent open form and the non-fluorescent spirocyclic form of the rhodamine, a critical aspect for super-resolution imaging. ossila.com

Given this precedent, this compound represents a promising candidate for the development of new and improved fluorescent probes. The N-ethyl group provides a handle for further chemical modification, allowing for the attachment of the sulfonamide moiety to a variety of fluorophore scaffolds or biomolecules. This could lead to the creation of probes with enhanced brightness, photostability, and targeting specificity. The synthesis of fluorescent probes based on natural products and other scaffolds is an active area of research. nih.govchemrxiv.orgnih.govchemrxiv.org

Integration with Multidisciplinary Drug Discovery and Development Initiatives

The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically used drugs, including antibacterial, and anticancer agents. researchgate.netresearchgate.netnih.gov The incorporation of fluorine into drug candidates is also a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. mdpi.comenamine.net

This compound, as a fluorinated sulfonamide, is therefore a valuable building block in drug discovery programs. ossila.com Its derivatives can be synthesized and screened for a variety of biological activities. For instance, derivatives of the related 4-chlorobenzenesulfonamide (B1664158) have been synthesized and evaluated for their antibacterial and enzyme-inhibiting properties. researchgate.net Furthermore, a recent study detailed the development of a potent inhibitor of β-catenin, a key protein in cancer development, based on an N-(heterocyclylphenyl)benzenesulfonamide scaffold. nih.gov This highlights the potential of benzenesulfonamide (B165840) derivatives in oncology research.

The synthesis of libraries of compounds based on the this compound core could lead to the discovery of new therapeutic agents for a range of diseases. The structural information from such studies, often including detailed crystallographic analysis, provides valuable insights for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates. researchgate.netnih.gov

Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 383-48-2 | C8H10FNO2S | 203.23 |

| N-(4-ethylphenyl)-4-fluorobenzenesulfonamide | Not Available | C14H14FNO2S | 279.33 |

| N-(2-ethylphenyl)-4-fluorobenzenesulfonamide | 7454-77-5 | C14H14FNO2S | 279.33 |

| N-Ethyl-4-fluoro-N-phenylbenzenesulfonamide | 313-23-5 | C14H14FNO2S | 279.33 |

| N-Benzyl-N-ethyl-4-methylbenzenesulfonamide | Not Available | C16H19NO2S | 289.38 |

| N-Ethyl-N-(4-methylphenyl)benzenesulfonamide | Not Available | C15H17NO2S | 275.37 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonylation of 4-fluoroaniline derivatives with ethylsulfonyl chloride. Reaction optimization includes controlling temperature (0–5°C for exothermic steps) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitoring reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures yield maximization .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

- Methodological Answer :

- NMR : H NMR should show a singlet for the sulfonamide NH proton (~8.5 ppm), a triplet for ethyl CH2 groups (~1.2–1.5 ppm), and aromatic protons (7.2–8.1 ppm). F NMR typically exhibits a peak near -110 ppm for the para-fluorine .

- Mass Spectrometry : ESI-MS often displays [M+H]+ at m/z 232.1. Fragmentation patterns (e.g., loss of ethyl group, m/z 187) confirm structural integrity .

- IR : Strong S=O stretches at 1150–1350 cm and N-H bend at ~1550 cm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of fine particles. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the molecular conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction can elucidate bond lengths (e.g., S-N ~1.63 Å) and dihedral angles between the benzene ring and sulfonamide group. Hydrogen-bonding networks (N-H···O/F interactions) stabilize crystal packing. For example, related sulfonamides exhibit intermolecular O-H···O bonds (2.85–3.10 Å) influencing polymorphism . Refinement software (e.g., SHELXL) and CIF validation tools ensure data accuracy .

Q. What statistical approaches address contradictions in biological activity data across studies?

- Methodological Answer : Apply the Benjamini-Hochberg procedure to control false discovery rates (FDR) in high-throughput assays (e.g., IC50 variability in enzyme inhibition). For example, adjust p-values from multiple comparisons (e.g., dose-response curves) using an FDR threshold of 0.05. This reduces Type I errors while retaining statistical power compared to Bonferroni correction .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states and activation energies. The fluorine substituent’s electron-withdrawing effect lowers the LUMO energy of the benzene ring, favoring para-directed electrophilic attacks. Solvent effects (e.g., DMSO polarity) are incorporated via PCM models .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers. Solubility parameters (Hansen solubility parameters) predict miscibility: δD ≈ 18 MPa, δP ≈ 10 MPa, δH ≈ 8 MPa. Micellar solubilization via β-cyclodextrin enhances bioavailability in cell culture media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.